Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure
941685-26-3 structure
Nome do Produto:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
N.o CAS:941685-26-3
MF:C12H18ClN3OSi
MW:283.829322338104
MDL:MFCD11857752
CID:821469

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
    • 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
    • AK122028
    • 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • C12H18ClN3OSi
    • YWBDBLXIRAQZIH-UHFFFAOYSA-N
    • BCP17266
    • 6058AC
    • 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
    • 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
    • MDL: MFCD11857752
    • Inchi: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
    • Chave InChI: YWBDBLXIRAQZIH-UHFFFAOYSA-N
    • SMILES: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C

Propriedades Computadas

  • Massa Exacta: 283.09100
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 275
  • Superfície polar topológica: 39.9

Propriedades Experimentais

  • Densidade: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (5.4E-3 g/L) (25 ºC),
  • PSA: 39.94000
  • LogP: 3.39700

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P280-P305+P351+P338
  • Código da categoria de perigo: 22
  • Identificação dos materiais perigosos: Xn
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Inert atmosphere,2-8°C

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059624-5g
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 98%
5g
¥244.00 2024-04-24
eNovation Chemicals LLC
Y1102583-500g
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
941685-26-3 97%
500g
$3200 2024-06-05
abcr
AB263669-10 g
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; .
941685-26-3
10 g
€248.70 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059624-1g
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 98%
1g
¥58.00 2024-04-24
Ambeed
A200620-1g
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 98%
1g
$12.0 2025-02-22
eNovation Chemicals LLC
Y1102583-100g
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
941685-26-3 97%
100g
$1200 2024-06-05
Chemenu
CM103625-25g
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
25g
$1099 2021-08-06
Chemenu
CM103625-1g
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3 95%+
1g
$137 2021-08-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1814-10g
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
941685-26-3 95%
10g
$150 2023-09-07
TRC
C351280-1g
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-26-3
1g
$ 215.00 2022-06-01

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 1 h, cooled
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
Referência
Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease
, China, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Referência
Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water
Referência
Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 10 °C; 1 h, < 10 °C
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
Referência
Preparation of azetidine derivatives for treating JAK-related diseases
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 20 °C; 20 °C → 0 °C
1.2 12 h, 20 °C
Referência
Preparation of bicyclic compounds as JAK inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
Referência
Pyrrolopyrimidine crystal as JAK inhibitor and its preparation
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, rt
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Referência
Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 30 min, rt
Referência
Preparation of tricyclic compounds for the treatment of immunological and oncological conditions
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
Referência
Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
Referência
Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, rt
1.2 30 min, rt
Referência
Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor
, Korea, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 1 h, rt
1.2 1 h, cooled
1.3 Reagents: Water
Referência
Preparation of pyrrolopyrimidines as Janus kinase inhibitors
, China, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C
1.2 Reagents: Acetic acid
Referência
Process for synthesis of ruxolitinib
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 10 min, 0 °C
Referência
Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  cooled; 15 min, cooled
1.2 cooled
1.3 Reagents: Water
Referência
Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat
Yao, Lianbin; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders ; Singh, Prachi; et al, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
A859547
Pureza:99%
Quantidade:100g
Preço ($):434.0